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Compound of Interest

Compound Name: 3-Fluorotoluene-α-d1

Cat. No.: B1161485

Get Quote

Chemical Identity & Core Specifications
3-Fluorotoluene-α-d1 is characterized by the selective replacement of a single protium atom

with deuterium at the benzylic (alpha) position. This modification introduces a mass shift and

alters the vibrational frequency of the C-H bond (C-D), significantly impacting metabolic

abstraction rates without perturbing the steric or electronic environment of the aromatic ring.

Parameter Specification

Systematic Name 1-Fluoro-3-(methyl-d1)benzene

Synonyms m-Fluorotoluene-α-d1; 3-Fluoro(α-d1)toluene

CAS Number 2118336-62-0 (Labeled); 352-70-5 (Unlabeled)

Molecular Formula C₇H₆DF

Molecular Weight 111.14 g/mol (vs. 110.13 for unlabeled)

Isotopic Purity Typically ≥ 98 atom % D

SMILES [2H]C(H)c1cc(F)ccc1
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Physical Properties Matrix
While the bulk thermodynamic properties of the α-d1 isotopologue closely mirror the parent

compound due to the subtle nature of the isotope effect, precise differentiation is critical for

analytical applications.

Bulk Properties
Note: Values for α-d1 are derived from theoretical isotope effect adjustments on experimental

parent data.

Property
3-Fluorotoluene
(Parent)

3-Fluorotoluene-α-
d1 (Estimated)

Technical Note

Physical State Clear, colorless liquid Clear, colorless liquid
Indistinguishable

visually.

Boiling Point
115–116 °C (760

mmHg)
~115 °C

Inverse isotope effect

(D < H) is negligible

for mono-substitution.

Melting Point -87 °C -87 °C
No significant lattice

energy shift expected.

Density (20°C) 0.991 g/mL ~1.000 g/mL

Mass increase

(~0.9%) with

conserved molar

volume increases

density.

Refractive Index 1.469 1.468

Minor reduction in

polarizability due to C-

D bond shortening.

Flash Point 9.4 °C (Closed Cup) 9.4 °C
High Flammability

Hazard.

Solubility

Immiscible in water;

Miscible in EtOH,

Ether

Identical

Partition coefficients (

) remain effectively

unchanged (~2.75).
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Spectroscopic Signature (Identification)
The definitive validation of 3-Fluorotoluene-α-d1 lies in its spectral properties, specifically the

splitting of the methyl signal in NMR and the +1 m/z shift in MS.

¹H NMR (Chloroform-d, 400 MHz):

Parent: Methyl group appears as a singlet (or doublet due to long-range F coupling)

integrating to 3H at ~2.35 ppm.

α-d1: Methyl group appears as a broad triplet (coupling to deuterium,

Hz) integrating to 2H at ~2.34 ppm (slight upfield isotope shift).

Mass Spectrometry (EI/GC-MS):

Parent: Molecular ion

. Tropylium ion

.

α-d1: Molecular ion

. Loss of H leads to

; Loss of D leads to

.

Synthesis & Preparation Protocol
The synthesis of the mono-deuterated alpha form requires a precise reduction strategy to avoid

over-deuteration (d2/d3). The most robust pathway involves the nucleophilic displacement of a

halide by a deuteride source.

Reaction Pathway: Selective Reduction
The preferred precursor is 3-Fluorobenzyl bromide, which undergoes S_N2 reduction using

Lithium Aluminum Deuteride (LiAlD₄).
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Reagents:

Substrate: 3-Fluorobenzyl bromide (CAS: 456-41-7).

Reductant: LiAlD₄ (0.25–0.5 molar equivalents).

Solvent: Anhydrous THF (Tetrahydrofuran).

Protocol Steps:

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

Solvation: Suspend LiAlD₄ in anhydrous THF at 0°C.

Addition: Add 3-Fluorobenzyl bromide dropwise to the suspension. The reaction is

exothermic; maintain temperature < 5°C to prevent side reactions.

Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to

ensure completion.

Quench: Cool to 0°C. Carefully quench with Glauber’s salt (Na₂SO₄·10H₂O) or the Fieser

method (

, 15% NaOH,

) to precipitate aluminum salts.

Isolation: Filter the solids. Dry the filtrate over MgSO₄.

Purification: Fractional distillation (bp 115°C) yields pure 3-Fluorotoluene-α-d1.

Synthesis Workflow Diagram

3-Fluorobenzyl Bromide
(C7H6BrF)

Transition State
(SN2 Displacement)

0°C, Argon

LiAlD4 / THF
(Deuteride Source)

3-Fluorotoluene-α-d1
(C7H6DF)

Reflux 2h
- Br-
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Click to download full resolution via product page

Caption: Nucleophilic displacement of bromide by deuteride to yield the mono-deuterated

methyl group.

Applications in Drug Development
3-Fluorotoluene-α-d1 is primarily used as a "Deuterium Switch" probe to investigate metabolic

pathways involving cytochrome P450 (CYP450).

The Deuterium Kinetic Isotope Effect (DKIE)
The benzylic C-H bonds in toluene derivatives are prime targets for CYP450-mediated

hydroxylation. Replacing a hydrogen with deuterium strengthens the bond due to the lower

zero-point energy of C-D compared to C-H.[1]

Mechanism: CYP450 attempts to abstract a hydrogen atom from the methyl group to form a

radical intermediate.

Effect: If the C-D bond is broken during the rate-determining step, the reaction rate

decreases significantly (

, typically 2–7).

Utility:

Metabolic Spotting: If substituting H with D at the alpha position slows down clearance, it

confirms benzylic oxidation is the primary metabolic route.

Internal Standard: The chemical similarity but mass difference makes it an ideal internal

standard for quantifying 3-fluorotoluene levels in biological matrices via LC-MS/MS.

Handling & Safety Profile
Signal Word: DANGER

H225: Highly flammable liquid and vapor.[2][3]

H315/H319: Causes skin and serious eye irritation.[2]
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H335: May cause respiratory irritation.[3][4]

Storage Requirements:

Store in a dedicated flammables cabinet.

Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) to prevent

moisture absorption, although the compound is not strictly hygroscopic.

Incompatibility: Avoid contact with strong oxidizing agents.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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